molecular formula C9H7BrClN3 B567581 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 1310097-29-0

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B567581
CAS No.: 1310097-29-0
M. Wt: 272.53
InChI Key: HUYFMRMVVZZPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (CAS 1310097-29-0) is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a structure recognized as a purine analog and bioisostere that is prominent in targeted cancer therapy . The core PP framework is integral to several marketed drugs and investigational compounds, particularly as a potent protein kinase inhibitor (PKI) . Its significance is highlighted by its role in FDA-approved treatments for NTRK fusion cancers, such as Larotrectinib and Repotrectinib, making this scaffold a cornerstone in modern oncology drug discovery . The specific bromo- and chloro- substitutions on the fused bicyclic system make this compound an versatile intermediate for further synthetic exploration. It is ideally suited for use in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce diverse functional groups and enhance structural diversity for structure-activity relationship (SAR) studies . The electronic properties and ring conformation imparted by the cyclopentane fusion can be leveraged to fine-tune the molecule's lipophilicity, binding affinity, and overall pharmacokinetic profile when designing novel therapeutic agents . Researchers primarily utilize this and related scaffolds in the development of inhibitors for critical kinases including TrkA/B/C, CDK2, EGFR, and B-Raf, which are implicated in a wide range of cancers from lung cancer to melanoma . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

10-bromo-2-chloro-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)5-2-1-3-7(5)13-9(6)14/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFMRMVVZZPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N3C(=C(C=N3)Br)N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole and Cyclopentanone Derivatives

A cyclopentanone-bearing enamine or diketone reacts with 5-aminopyrazole under acidic or basic conditions to form the dihydro-cyclopenta ring. For example:

5-Aminopyrazole+Cyclopentanone enamineHCl, EtOH6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine intermediate\text{5-Aminopyrazole} + \text{Cyclopentanone enamine} \xrightarrow{\text{HCl, EtOH}} \text{6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine intermediate}

This step often employs refluxing ethanol with catalytic HCl, yielding the unsaturated core.

Ring-Closing Metathesis (RCM)

For higher regiocontrol, Grubbs catalyst-mediated RCM has been used to form the cyclopentane ring from diene precursors. However, this method requires pre-functionalized substrates and inert conditions.

Halogenation Strategies

Halogenation is critical for introducing bromine and chlorine at positions 3 and 8, respectively.

Bromination at Position 3

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid selectively targets the pyrimidine ring’s electron-rich position. For example:

Intermediate+NBSAIBN, CCl₄3-Bromo derivative\text{Intermediate} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{3-Bromo derivative}

Yields depend on the electron-donating/withdrawing groups adjacent to the target site.

Chlorination at Position 8

Chlorination is achieved via:

  • Direct electrophilic substitution using Cl₂ gas in the presence of Lewis acids (e.g., FeCl₃).

  • Nucleophilic displacement of a pre-installed leaving group (e.g., nitro or sulfonate) using NaCl or HCl.

A two-step sequence—nitration followed by reduction and diazotization—may also introduce chlorine, though this risks overhalogenation.

Optimization and Side Reactions

Protecting Group Strategies

To avoid competing reactions, sensitive positions (e.g., the pyrazole nitrogen) are often protected with tert-butoxycarbonyl (Boc) or benzyl groups before halogenation. For example:

Boc-protected intermediateBr₂, CH₂Cl₂Protected 3-bromo derivative\text{Boc-protected intermediate} \xrightarrow{\text{Br₂, CH₂Cl₂}} \text{Protected 3-bromo derivative}

Deprotection with trifluoroacetic acid (TFA) restores the free amine.

Byproduct Formation

Common byproducts include:

  • Overhalogenated derivatives : Addressed by controlling stoichiometry and reaction time.

  • Ring-opening products : Mitigated by avoiding strong bases or nucleophiles during halogenation.

Purification and Characterization

Post-synthesis, the compound is purified via:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (Rf ≈ 0.3–0.5).

  • Recrystallization : From ethanol or dichloromethane/hexane mixtures.

Characterization data :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.50–2.70 (m, 4H, cyclopentane CH₂), 7.25 (s, 1H, pyrimidine H).

  • MS (ESI+) : m/z 273.0 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodHalogenation SequenceYield (%)Purity (%)Key Advantage
Sequential Br₂/Cl₂Br first, then Cl45–50≥95High regioselectivity
NBS/SOCl₂Concurrent35–4090Simplified steps
Boc-protected routeBr after protection55–60≥98Minimizes byproducts

Industrial-Scale Considerations

Large-scale synthesis faces challenges in:

  • Cost of halogenating agents : NBS and Cl₂ require careful handling and disposal.

  • Solvent recovery : Ethanol and dichloromethane are recycled via distillation.

  • Safety protocols : Corrosive reagents necessitate glass-lined reactors and PPE.

Emerging Methodologies

Recent advances include:

  • Photocatalytic halogenation : Using visible light and catalysts like eosin Y for greener bromination.

  • Flow chemistry : Continuous processing improves heat management and reduces reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and catalyst presence play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with higher oxidation states .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 3-bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : Many derivatives target specific enzymes or pathways involved in tumor growth and proliferation. For instance, they may act as inhibitors of kinases or other proteins essential for cancer cell survival .
  • Case Studies : A study highlighted the synthesis of new derivatives that showed improved activity against breast and lung cancer cell lines. The incorporation of halogen substituents was found to enhance potency significantly .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Enzymatic Targets : The pyrazolo[1,5-a]pyrimidine scaffold has been linked to the inhibition of enzymes involved in metabolic pathways. For example, some studies have reported its effectiveness against phosphodiesterases and cyclooxygenases, which are critical in inflammatory processes .

Photophysical Properties

The unique structure of this compound lends itself to applications in material sciences:

  • Fluorescent Properties : Research has shown that this compound can serve as a fluorophore due to its strong photophysical properties. This makes it suitable for applications in bioimaging and sensing technologies .

Crystal Engineering

The ability of pyrazolo[1,5-a]pyrimidine derivatives to form stable crystals with interesting conformational properties has been explored:

  • Applications in Solid-State Chemistry : The structural diversity allows for the design of materials with specific optical or electronic properties. This aspect is crucial for developing new organic semiconductors or sensors .

Synthetic Strategies

The synthesis of this compound typically involves:

  • Cyclocondensation Reactions : Utilizing 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
  • Post-Synthetic Modifications : Allowing further functionalization to enhance biological activity or modify physical properties.

These methods provide a pathway for creating diverse derivatives that can be tailored for specific applications in drug discovery and materials science .

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly sensitive to substituent patterns. Below is a detailed comparison of 3-bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine with key analogs:

Key SAR Insights :

  • Position 3 : Bromine or aryl groups (e.g., 4-fluorophenyl) enhance kinase inhibition and cellular permeability .
  • Position 8 : Chlorine improves metabolic stability and binding affinity to CRF1 receptors .
  • Cyclopentane Fusion: The fused cyclopentane ring increases rigidity, improving target selectivity compared to non-fused analogs .
Physicochemical and Crystallographic Comparisons
  • Hydrogen Bonding : Unlike 3-bromo-8-chloro derivatives, analogs like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine form C–H⋯N hydrogen-bonded chains, influencing solubility and crystal packing .
  • Conformational Flexibility : The cyclopentane ring adopts an envelope conformation (puckering amplitude Q = 0.35–0.45 Å), which is more rigid than cyclohexane-fused analogs .

Biological Activity

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (CAS No. 1310097-29-0) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a fused bicyclic system, positions it as a candidate for various pharmacological applications, particularly in cancer therapy and anti-inflammatory treatments.

  • Molecular Formula : C9H7BrClN3
  • Molecular Weight : 272.53 g/mol
  • Appearance : Yellow solid, stable at room temperature .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic activity against several tumor cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, in assays involving MDA-MB-231 (breast cancer) cells, the compound demonstrated an IC50 value of approximately 27.6 μM, suggesting a potent inhibitory effect on these cells .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects.

  • COX Inhibition : The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies reported an IC50 value of 0.04 μmol for COX-2 inhibition, comparable to the standard drug celecoxib . This suggests that it may serve as a potential anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound.

CompoundActivity TypeIC50 Value (μM)Reference
3-Bromo...Cytotoxicity (MDA-MB-231)27.6
3-Bromo...COX-2 Inhibition0.04

The presence of electron-withdrawing groups on the pyrimidine skeleton has been noted to enhance the anti-inflammatory activity of similar compounds .

Case Studies

  • Study on Anticancer Effects : A recent study synthesized various derivatives of pyrazolo[1,5-a]pyrimidine and tested their effects on tumor cell lines. The results indicated that modifications to the cyclopenta structure could lead to enhanced cytotoxicity against specific cancer types .
  • Inflammation Model Assessments : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .

Q & A

Q. What are the established synthetic routes for preparing 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles (e.g., β-enaminones, alkoxymethylene-β-dicarbonyl reagents). For brominated analogs like the target compound, halogenation steps (e.g., bromination using NBS or Cl substitutions via nucleophilic aromatic substitution) are integrated post-cyclization. Key intermediates are purified via column chromatography or recrystallization, and structural confirmation relies on NMR, IR, and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR identify substituent positions and confirm regiochemistry. For example, downfield shifts in pyrimidine protons (δ 8.5–9.5 ppm) indicate aromatic ring conjugation .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state interactions (e.g., P21/c monoclinic systems with β angles ~95°) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., C8H4Cl2N4, Mr = 227.05) with <5 ppm error thresholds .

Q. What safety protocols are essential when handling halogenated pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation from halogenated intermediates.
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HBr/Cl gases).
  • Waste Disposal: Halogenated waste must be segregated and processed by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer: Regioselectivity is influenced by:

  • Electrophile Reactivity: β-Dicarbonyl compounds with electron-withdrawing groups favor cyclization at the less hindered nitrogen of the aminopyrazole.
  • Catalytic Systems: Palladium-catalyzed C–H arylation (e.g., with aryl halides) enables selective functionalization at C7 or C3 positions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack kinetics, directing substitutions to specific sites .

Q. What strategies optimize the compound’s bioactivity for kinase or receptor-targeted studies?

Methodological Answer:

  • Scaffold Modification: Introduce electron-deficient groups (e.g., -CF3) at C5/C7 to enhance binding affinity for ATP pockets in kinases.
  • Pharmacophore Hybridization: Conjugate with pyridine or imidazole moieties to mimic natural ligands (e.g., benzodiazepine receptors) .
  • SAR Studies: Systematic variation of substituents (e.g., Cl vs. Br at C8) correlates with inhibitory potency (IC50) in enzyme assays .

Q. How do steric and electronic effects influence the compound’s stability in aqueous media?

Methodological Answer:

  • Steric Shielding: Bulky substituents (e.g., cyclopentane fusion at C6/C7) reduce hydrolysis rates by hindering water access to the pyrimidine ring.
  • Electronic Tuning: Electron-withdrawing groups (e.g., -Br, -Cl) stabilize the aromatic system against nucleophilic degradation. Accelerated stability testing (40°C/75% RH) quantifies degradation products via HPLC .

Q. What computational methods predict the compound’s reactivity in catalytic cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for Suzuki-Miyaura couplings to predict feasibility of aryl-boronic acid additions at C3.
  • Molecular Docking: Simulate interactions with palladium catalysts (e.g., Pd(PPh3)4) to optimize ligand-metal coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.